5-[[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl](methyl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(1,3-Dimethyl-1H-pyrazol-4-YL)methylamino]-5-oxopentanoic acid is a synthetic organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Dimethyl-1H-pyrazol-4-YL)methylamino]-5-oxopentanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as methyl iodide, to introduce the dimethyl groups.
Amidation: The alkylated pyrazole is reacted with a suitable amine, such as methylamine, to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted pyrazole derivatives can be synthesized.
Scientific Research Applications
Chemistry
In chemistry, 5-[(1,3-Dimethyl-1H-pyrazol-4-YL)methylamino]-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of various enzymes, particularly those involved in nitrogen metabolism.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The pyrazole ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(1,3-Dimethyl-1H-pyrazol-4-YL)methylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with these targets, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the amino and oxopentanoic acid groups.
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Contains an amino group but differs in the position and type of substituents.
1,3-Dimethyl-1H-pyrazole-4-acetic acid: Similar core structure but with different functional groups.
Uniqueness
5-[(1,3-Dimethyl-1H-pyrazol-4-YL)methylamino]-5-oxopentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of novel materials and therapeutics.
Properties
Molecular Formula |
C12H19N3O3 |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
5-[(1,3-dimethylpyrazol-4-yl)methyl-methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H19N3O3/c1-9-10(8-15(3)13-9)7-14(2)11(16)5-4-6-12(17)18/h8H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
FIFVWOQLKJSHKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)CCCC(=O)O)C |
Origin of Product |
United States |
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